molecular formula C8H5FN2O2 B11758815 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B11758815
M. Wt: 180.14 g/mol
InChI Key: QHYPKNPKKNYCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Physicochemical Properties

Molecular Architecture and Substituent Effects

The compound’s IUPAC name, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , reflects its bicyclic framework: a pyrrole ring fused to a pyridine ring at positions 2 and 3 (Figure 1). Key structural attributes include:

Property Value
Molecular formula C₈H₅FN₂O₂
Molecular weight 180.14 g/mol
SMILES notation O=C(C₁=CC(F)=C₂C(NC=C₂)=N₁)O
Substituent positions Fluorine (C4), carboxylic acid (C6)

The fluorine atom at position 4 exerts an electron-withdrawing effect, polarizing the adjacent C–F bond (bond length: ~1.34 Å) and altering electron density across the aromatic system. This polarization enhances the compound’s metabolic stability by reducing susceptibility to oxidative degradation. The carboxylic acid group at position 6 introduces a pH-dependent ionization site (pKa ≈ 4.2), enabling hydrogen bonding with biological targets or solvents.

The planar pyrrolopyridine core facilitates π-π stacking interactions, as evidenced by crystallographic studies of analogous compounds. Substituent positioning creates regiochemical specificity, with the fluorine atom and carboxylic acid group occupying orthogonal positions relative to the fused ring system.

Spectroscopic Identification Patterns

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (DMSO-d₆) reveal distinct proton environments (Table 1):

Proton Position Chemical Shift (δ, ppm) Multiplicity
Pyrrole H-2 7.90 Doublet
Pyridine H-5 8.45 Singlet
Carboxylic acid H 12.8 Broad singlet

¹³C NMR data corroborate the structure, with signals at δ 162.1 (C=O), 158.9 (C-F), and 145.2–110.3 ppm (aromatic carbons). The fluorine atom induces deshielding of adjacent carbons, shifting their signals upfield by 2–3 ppm compared to non-fluorinated analogs.

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic stretches:

  • O–H (carboxylic acid) : 2500–3300 cm⁻¹ (broad)
  • C=O (carboxylic acid) : 1680–1710 cm⁻¹ (strong)
  • C–F : 1120–1150 cm⁻¹ (medium)
Mass Spectrometry (MS)

Electrospray ionization (ESI+) yields a dominant [M+H]⁺ peak at m/z 181.04 , consistent with the molecular weight. Fragmentation patterns include losses of CO₂ (44 Da) and HF (20 Da), producing ions at m/z 137.02 and 161.03, respectively.

Thermodynamic Stability and Tautomeric Behavior

The compound demonstrates moderate thermal stability, with a boiling point of 445.0 ± 40.0°C and a flash point of 222.9 ± 27.3°C . Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, attributed to decarboxylation and defluorination.

Tautomerism arises from proton exchange between the pyrrole nitrogen (N1) and pyridine nitrogen (N3). Computational studies predict the 1H-pyrrolo[2,3-b]pyridine tautomer as the dominant form (90% abundance at 25°C), stabilized by conjugation between the lone pair on N1 and the π-system. The fluorine atom at C4 reduces the basicity of N3, further favoring this tautomer.

Solubility Profile and Ionization Constants

Solubility

The compound’s solubility varies with solvent polarity (Table 2):

Solvent Solubility (mg/mL)
Water 1.2 ± 0.3 (pH 7.0)
Ethanol 8.5 ± 1.1
DMSO 22.4 ± 2.5

Ionization of the carboxylic acid group (pKa ≈ 4.2) enhances aqueous solubility at pH > 5, while the neutral form dominates under acidic conditions.

Partition Coefficient

The experimental LogP (octanol-water) is 2.08 , indicating moderate lipophilicity. This value aligns with computational predictions (CLogP = 2.12) and reflects the balance between the hydrophilic carboxylic acid and hydrophobic fluorine/aromatic system.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

QHYPKNPKKNYCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions to form intermediate compounds. These intermediates are then further reacted to introduce the fluorine atom and the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H6FN2O2
  • Molecular Weight : 180.14 g/mol
  • IUPAC Name : 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

The compound features a pyrrole ring fused to a pyridine structure, which contributes to its unique chemical properties and biological activities.

Fibroblast Growth Factor Receptor Inhibition

One of the most notable applications of this compound is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.

A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential for cancer treatment . The compound also inhibited the proliferation of breast cancer cells and induced apoptosis, highlighting its therapeutic promise in oncology.

Antimicrobial Activity

Research has indicated that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial properties. Compounds derived from this scaffold have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Cancer Therapeutics

In a study focusing on cancer therapeutics, derivatives of 4-fluoro-1H-pyrrolo[2,3-b]pyridine were synthesized and evaluated for their ability to inhibit FGFRs. The results indicated that these compounds not only inhibited receptor activity but also reduced tumor cell viability significantly . This positions them as potential leads for drug development targeting specific cancers associated with FGFR dysregulation.

Case Study 2: Antimicrobial Agents

Another investigation explored the antimicrobial efficacy of pyrrolo[2,3-b]pyridine derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their utility in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induced apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Fluorine’s electronegativity and small size enhance membrane permeability and bioavailability compared to bulkier halogens like bromine .
  • Bromine-substituted analogs are preferred in Suzuki-Miyaura couplings due to superior leaving-group ability .

Methyl-Substituted Analogs

Methyl groups introduce steric effects and modulate lipophilicity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Notes
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CH₃ at N1, COOH at C3 C₉H₈N₂O₂ 176.17 171919-37-2 Methylation at N1 reduces hydrogen-bonding capacity, potentially lowering solubility .
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CH₃ at C2, COOH at C3 C₉H₈N₂O₂ 176.17 933717-06-7 Steric hindrance at C2 may restrict rotational freedom, impacting target binding .

Key Observations :

  • Methylation at non-carboxylic positions (e.g., N1 or C2) reduces polarity, enhancing blood-brain barrier penetration .

Heterocyclic Variants: Thieno[2,3-b]pyridine Derivatives

Replacing the pyrrole ring with thiophene alters electronic properties:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid Thienopyridine core C₁₄H₉FN₂O₂S 288.29 - Planar thienopyridine scaffold with intramolecular N–H⋯O hydrogen bonds; exhibits antiviral activity .

Key Observations :

  • Thienopyridines exhibit stronger π-π stacking interactions due to sulfur’s electron-withdrawing effects, enhancing crystallinity .
  • The title compound’s pyrrolopyridine core may offer superior hydrogen-bonding capacity for target engagement compared to thienopyridines .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a pyrrole and pyridine ring system, with a fluorine atom at the 4-position of the pyrrole ring and a carboxylic acid group at the 6-position of the pyridine ring. Its molecular formula is C8H5FN2O2C_8H_5FN_2O_2 and it has a molecular weight of approximately 180.14 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and pathways. Notably, it has been identified as a potential inhibitor of kinases and other enzymes involved in cancer and inflammatory diseases .

The compound's mechanism of action primarily revolves around its ability to modulate specific biological pathways. Its structural features allow it to effectively interact with biological targets, leading to inhibition or modulation of these pathways. For example, studies have shown that it can inhibit phosphodiesterase (PDE) enzymes, which play critical roles in various cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of PDE4B : A study focused on a series of derivatives related to 1H-pyrrolo[2,3-b]pyridine reported that certain analogs exhibited selective inhibition against PDE4B, which is implicated in inflammatory responses. The lead compound demonstrated an IC50 value of 0.8 µM, indicating potent inhibitory activity .
  • Anti-inflammatory Effects : Another research highlighted that derivatives of pyrrolo[2,3-b]pyridine could significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Cellular Proliferation Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting cellular proliferation in various human tumor cell lines such as HeLa and HCT116. This underscores the anti-cancer potential of these compounds .

Comparative Analysis with Related Compounds

A comparative analysis was conducted to evaluate the biological activity of this compound against similar compounds. The following table summarizes key characteristics and similarity indices:

Compound NameMolecular FormulaSimilarity Index
5-Fluoro-1H-pyrrolo[2,3-b]pyridineC8H5FN2O0.78
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridineC8H4ClFN2O0.86
5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridineC8H5BrFN20.86
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridineC8H5FIN20.83

This table illustrates that while there are several analogs with varying degrees of similarity, the unique substitution patterns in this compound contribute to its distinct chemical reactivity and biological activity compared to these related compounds .

Q & A

Q. How can researchers optimize the hydrolysis of methyl esters to carboxylic acids in derivatives of pyrrolo[2,3-b]pyridine?

Methodological Answer: Hydrolysis of methyl esters (e.g., methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) to carboxylic acids often employs HCl in water at elevated temperatures (93–96°C for 17h) . For reproducibility, ensure stoichiometric excess of HCl (36.5% mass) and monitor reaction progress via TLC or HPLC. Post-reaction, combine filtrates from multiple batches to maximize yield and purity. Alternative protocols using KOH/MeOH may require pH adjustments to precipitate the product.

Q. What spectroscopic techniques are critical for characterizing fluorinated pyrrolo-pyridine derivatives?

Methodological Answer:

  • 1H NMR : Key for confirming substitution patterns and regiochemistry. For example, in 3-methyl-4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, aromatic protons appear as distinct doublets (δ 8.20–7.14 ppm) .
  • LCMS/ESIMS : Detects molecular ion peaks (e.g., m/z 309.9 for the parent compound) and assesses purity (>95%) .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid (R-factor: 0.035) .

Advanced Research Questions

Q. How do substituents at the 3-position of pyrrolo[2,3-b]pyridine influence biological activity in antitumor applications?

Methodological Answer: Fluorine at the 4-position enhances metabolic stability and binding affinity to kinase targets. For example, 6-substituted pyrrolo[2,3-d]pyrimidines with carboxylic acid moieties exhibit potent antitumor activity by inhibiting folate metabolism. Structure-activity relationship (SAR) studies require iterative synthesis (e.g., via palladium-catalyzed cross-coupling ) and in vitro screening (e.g., IC50 assays against cancer cell lines). Computational docking can predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in regioselectivity during cyclization of fluorinated heterocycles?

Methodological Answer: Contradictions in regioselectivity (e.g., 5-fluoro-3-pyridinecarboxylic acid vs. 3-fluoro-4-pyridinecarboxylic acid) arise from electronic and steric effects. Strategies include:

  • Catalyst screening : Pd(OAc)₂ with tert-butyl XPhos improves selectivity in Suzuki-Miyaura couplings .
  • Reaction temperature control : Lower temperatures (40–50°C) favor kinetic products, while higher temperatures (100°C) favor thermodynamic products .
  • Protecting groups : Use of tert-butyl alcohol minimizes side reactions in inert atmospheres .

Q. How can researchers design fluorinated pyrrolo-pyridine derivatives for improved pharmacokinetics?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., carboxylic acids) to reduce hydrophobicity.
  • Metabolic stability : Fluorine at the 4-position reduces CYP450-mediated oxidation .
  • Prodrug strategies : Esterify carboxylic acids (e.g., diethyl glutamate derivatives) to enhance bioavailability, as seen in diethyl N-(thiophen-2-yl)carbamates .

Analytical and Synthetic Challenges

Q. What methods validate the purity of fluorinated pyrrolo-pyridine intermediates?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve baseline separation. Purity thresholds >97% are typical for biological testing .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Mass balance : Combine NMR integration with LCMS quantification to detect trace impurities .

Q. How can contradictions in spectral data for isomers be resolved?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Distinguishes between 1H-pyrrolo[2,3-b]pyridine and its [3,4-b] regioisomers by correlating coupling constants and spatial proximity .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and confirm assignments .

Biological and Mechanistic Studies

Q. What in vitro models are suitable for evaluating the anticancer potential of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives?

Methodological Answer:

  • Kinase inhibition assays : Test against EGFR, VEGFR, or Aurora kinases using fluorescence polarization .
  • Cell viability assays : Use MTT or CellTiter-Glo in cancer lines (e.g., HCT-116, MCF-7). IC50 values <1 µM indicate high potency .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and AUC in rodent models. Poor oral bioavailability may require formulation adjustments (e.g., nanoemulsions) .
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes .
  • Tissue distribution studies : Radiolabel compounds (e.g., ¹⁴C) to assess tumor penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.